6-(Allylthio)purine
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives often involves strategic functionalization to introduce various substituents at desired positions on the purine scaffold. Although direct information on “6-(Allylthio)purine” synthesis was not found, studies on similar purine modifications provide insights into potential synthetic routes. For example, the reaction of purinethione with ω-chlorovalerophenone and its derivatives has been used to obtain various 6-substituted purines, suggesting that similar strategies might be applied to synthesize “6-(Allylthio)purine” by selecting appropriate allylthio-containing reagents (Gromov et al., 1999).
Molecular Structure Analysis
The molecular structure of purine derivatives, including “6-(Allylthio)purine,” is crucial for understanding their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. The planarity or non-planarity of the purine ring system, along with the position and nature of the substituent, significantly affect the molecule's electronic structure and reactivity. For similar compounds, crystal structure analysis has shown how substituents at the 6-position influence the overall molecular conformation (Walla et al., 2010).
Chemical Reactions and Properties
“6-(Allylthio)purine” and related compounds participate in various chemical reactions, reflecting their reactivity and interaction potential. The presence of the allylthio group could enable thiol-disulfide exchange reactions, offering pathways to further modify the molecule or influence its behavior under physiological conditions. Studies on related compounds have highlighted the reactivity of the purine scaffold towards alkylation, suggesting potential for selective functionalization and the formation of diverse derivatives (Miron et al., 2012).
Scientific Research Applications
Antileukemic Activity
6-(Allylthio)purine, particularly in its derivative forms such as S-allylthio-6-mercaptopurine, demonstrates significant antileukemic activity. It targets both DNA synthesis and redox homeostasis, which is more sensitive in leukemic cells than in normal B-cells. This dual action enhances apoptosis in B-CLL cells and decreases engraftment in vivo, indicating a potent antileukemic effect (Miron et al., 2012).
Role in Chemotherapy
The broader category of purine analogs, which includes 6-(Allylthio)purine derivatives, plays a critical role in chemotherapy. These compounds are used for the treatment of various conditions including acute leukemia, gout, hyperuricemia, herpesvirus infections, and in the prevention of organ transplant rejection (Elion, 1989).
Activation of Nuclear Hormone Receptors
6-(Allylthio)purine derivatives, such as 6-mercaptopurine, have been identified as activators of the orphan nuclear hormone receptor Nurr1. This suggests that Nurr1 may play a role in mediating the antiproliferative effects of these compounds, making them potentially useful in the treatment of leukemias (Ordentlich et al., 2003).
Inhibiting Angiogenesis
6-Methylmercaptopurine riboside, a purine analogue, has been shown to inhibit angiogenesis effectively in both in vitro and in vivo models. This property is critical for antineoplastic therapy, as it affects tumor neovascularization, providing a rationale for the use of purine analogues in combination therapy for solid cancers (Presta et al., 1999).
properties
IUPAC Name |
6-prop-2-enylsulfanyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFKTJFALYILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394504 | |
Record name | 6-prop-2-enylsulfanyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Allylthio)purine | |
CAS RN |
5443-88-9 | |
Record name | 6-(Allylthio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine, 6-(allylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-prop-2-enylsulfanyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(ALLYLTHIO)PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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